molecular formula C31H27F2N5O3S2 B1671580 格莱替尼 CAS No. 936694-12-1

格莱替尼

货号 B1671580
CAS 编号: 936694-12-1
分子量: 619.7 g/mol
InChI 键: YRCHYHRCBXNYNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glesatinib (MGCD265) is an experimental anti-cancer drug. It is in phase 2 clinical trials for non-small cell lung cancer (NSCLC). It is a spectrum selective tyrosine kinase inhibitor for the treatment of NSCLC patients with genetic alterations of MET .


Synthesis Analysis

Glesatinib is a dual inhibitor of c-Met and SMO that is under phase II clinical trial for non-small cell lung cancer . It has been reported to have reversal effects on P-glycoprotein (P-gp) mediated multidrug resistance .


Physical And Chemical Properties Analysis

Glesatinib has a molecular formula of C31H27F2N5O3S2 and a molecular weight of 619.7 g/mol . It is an orally bioavailable, small-molecule, multitargeted tyrosine kinase inhibitor with potential antineoplastic activity .

科学研究应用

1. 对抗癌症中的多药耐药性

格莱替尼,一种 c-Met 和 SMO 的双重抑制剂,目前正处于非小细胞肺癌的 II 期临床试验中。格莱替尼的一个重要应用是拮抗癌症化疗中的多药耐药性 (MDR)。由于 P-糖蛋白 (P-gp) 的过表达,格莱替尼已被证明可以使对紫杉醇、多柔比星和秋水仙碱等药物产生耐药性的癌细胞敏感化。它的作用机制是抑制 P-gp 的细胞膜转运功能,从而逆转 MDR 的作用 (Cui et al., 2019)

2. 克服突变介导的耐药性

格莱替尼在携带 MET 外显子 14 突变的肺癌模型和患者中表现出抗肿瘤活性。它在非临床模型中特别有效地克服了对 I 型 MET 抑制剂的耐药性。格莱替尼抑制 MET 信号传导,并已显示出显着抑制 METex14 del 驱动的患者来源异种移植。即使针对赋予其他 MET 抑制剂耐药性的 MET 活化环内的突变,它仍然有效,表明其具有独特的作用机制 (Engstrom et al., 2017)

3. 基因传递应用

尽管与格莱替尼没有直接关系,但需要注意的是明胶基应用在科学研究中的更广泛背景。改性明胶纳米粒子由于其生物相容性和生物降解性,已广泛用于基因治疗。基于明胶的纳米粒子可有效用于基因传递,各种改性增强了它们在转染和整体基因传递中的效率 (Madkhali et al., 2019)

安全和危害

Glesatinib has an acceptable safety profile in patients with advanced, pre-treated NSCLC with MET activating alterations . The most frequent treatment-related adverse events were diarrhea, nausea, increased alanine aminotransferase, fatigue, and increased aspartate aminotransferase .

未来方向

Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .

属性

IUPAC Name

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHYHRCBXNYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337113
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glesatinib

CAS RN

936694-12-1
Record name Glesatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glesatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glesatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLESATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To solid 14 (7.00 g, 9.72 mmol) in a 250 mL round-bottom flask was added TFA (20 mL). The addition was a little bit exothermic. The mixture was stirred at r.t. for 2 h then concentrated and co-evaporated with MTBE (2×100 mL) to obtain a solid that was triturated with MTBE (80 mL) for 2 h. The solid was collected by filtration, washed with MTBE (2×10 mL) and dried in vacuum for 1 h. The dry solid was partitioned between the mixture of DCM/MeOH: (9/1, 300 mL) and NaHCO3 (200 mL). The phases were separated. The organic phase was collected and the aqueous phase was extracted with DCM/MeOH: 9/1 (2×150 mL). Organic phases were combined, washed with brine (100 mL), dried over Na2SO4 and concentrated. The solid residue was triturated with EA (40 mL) for 1 h, collected by filtration, washed with EA (2×5 mL), dried in vacuum for 1 h to afford 15 as beige solid (3.77 g, 63% yield). MS (m/z): 620.6 (M+1).
Name
solid 14
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.), in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
676 mL
Type
reactant
Reaction Step Two
Name
Quantity
188 mL
Type
reactant
Reaction Step Three
Name
Quantity
338 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.,) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods IV

Procedure details

To a suspension of 14 (45.06 g, 62.6 mmol, 1 eq.) in AcOH (338 mL) was added 1N HCl (188 mL) over 1 min. The reaction mixture was heated at 40° C. for 2 h. After cooling down to r.t., water (676 mL) was added. The reaction mixture turned into a suspension and was stirred at r.t. for 15 min. The solid was collected by filtration and the product cake was washed with water (2×100 mL) then dried in vacuum for 30 min to afford a crude hydrochloride salt of 15 as a white solid.
Name
14
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
solvent
Reaction Step One
Name
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
676 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glesatinib
Reactant of Route 2
Reactant of Route 2
Glesatinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glesatinib
Reactant of Route 4
Reactant of Route 4
Glesatinib
Reactant of Route 5
Reactant of Route 5
Glesatinib
Reactant of Route 6
Reactant of Route 6
Glesatinib

Citations

For This Compound
372
Citations
LD Engstrom, R Aranda, M Lee, EA Tovar… - Clinical Cancer …, 2017 - AACR
… We also demonstrate that glesatinib has marked clinical activity in a … to glesatinib after previously receiving multiple other lines of therapy. Finally, we provide evidence that glesatinib …
Number of citations: 119 aacrjournals.org
Q Cui, CY Cai, HL Gao, L Ren, N Ji, P Gupta… - Frontiers in …, 2019 - frontiersin.org
… In this work, we report the reversal effects of glesatinib to P-glycoprotein (P-gp) … that glesatinib can antagonize P-gp mediated MDR. Here, we report the reversal effects of glesatinib and …
Number of citations: 25 www.frontiersin.org
A Patnaik, S Gadgeel, KP Papadopoulos, DW Rasco… - Targeted Oncology, 2022 - Springer
… Further dosing focused on glesatinib micronized … glesatinib (micronized V2) dose levels, occurred in two of five and two of six patients at the MADs of glesatinib + erlotinib and glesatinib …
Number of citations: 4 link.springer.com
C Kollmannsberger, H Hurwitz, L Bazhenova, BC Cho… - Targeted …, 2023 - Springer
… inhibition of MET by glesatinib. Antitumor activity was observed with glesatinib FBS 1050 mg … Observations from this study led to initiation of a phase II study of glesatinib in patients with …
Number of citations: 8 link.springer.com
J Nemunaitis, H Borghaei, W Akerley, S Gadgeel… - Journal of Thoracic …, 2017 - jto.org
Background Combination therapy with agents that target the molecular and cellular mechanisms of resistance to checkpoint inhibitor therapy (CIT) is a rational approach to restoring or …
Number of citations: 4 www.jto.org
H Der-Torossian, G Shapiro, P Janne… - EUROPEAN …, 2018 - scholarworks.bwise.kr
ScholarWorks@SUNGKYUNKWAN UNIVERSITY: MET mutant allele frequency (MAF) is correlated with glesatinib anti-tumor activity in patients with advanced non-small cell lung …
Number of citations: 2 scholarworks.bwise.kr
P Amita, G Shirish, KP Papadopoulos… - Targeted …, 2022 - search.proquest.com
Correction to: Phase I Study of Glesatinib (MGCD265) in Combination with Erlotinib or Docetaxel in Patients with Advanced Solid Tumors … (0123456789) Targeted Oncology (2022) …
Number of citations: 4 search.proquest.com
M Bahcall, Y Kuang, CP Paweletz, PA Jänne - Cancer Research, 2017 - AACR
… ; cabozantinib 38 and 3 clones; glesatinib 300 and 300 clones; … single identified mutation for both glesatinib and merestinib. … crizotinib, cabozantinib and glesatinib, but strongly sensitive …
Number of citations: 3 aacrjournals.org
W Du, H Huang, N Sorrelle, RA Brekken - JCI insight, 2018 - ncbi.nlm.nih.gov
… We sought to investigate the induction of immune activity by sitravatinib and glesatinib in syngeneic murine cancer models. We found that inhibition of TAM receptor activation by the …
Number of citations: 89 www.ncbi.nlm.nih.gov
FUN Rutaganira, AP Scopton, AC Dar, N King - bioRxiv, 2022 - biorxiv.org
… rosetta cultures with 1 µM glesatinib led to a complete block of cell … rosetta cultures treated with 1 µM or 10 µM glesatinib or PP121 for 24 … rosetta cells treated with 10 µM glesatinib. …
Number of citations: 3 www.biorxiv.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。